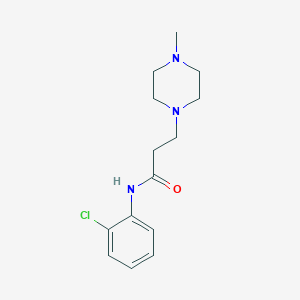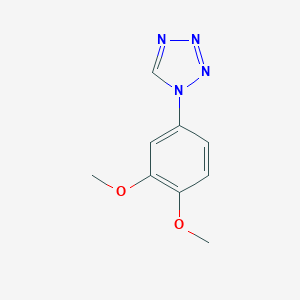
1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazole can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of the desired tetrazole compound.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the phenyl ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Tetrazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazole involves its interaction with molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The compound may also interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-1H-1,2,3,4-tetrazole can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has different biological activities.
3,4-Dimethoxyphenol: Known for its use in the synthesis of various derivatives, including those with potential therapeutic applications.
3,4-Dimethoxyacetophenone: Used as a catalytic agent and in the preparation of other organic compounds.
The uniqueness of 1-(3,4-dimethoxyphenyl)-1H-1,2,3,4-tetrazole lies in its tetrazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.2 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)tetrazole |
InChI |
InChI=1S/C9H10N4O2/c1-14-8-4-3-7(5-9(8)15-2)13-6-10-11-12-13/h3-6H,1-2H3 |
InChI Key |
FZQJJEMAWBCSQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NN=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-4-(4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248875.png)
![4-(3-methoxy-4-prop-2-ynoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248877.png)
![3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248878.png)
![Methyl 2-[2-(chloromethyl)phenyl]acetate](/img/structure/B248879.png)

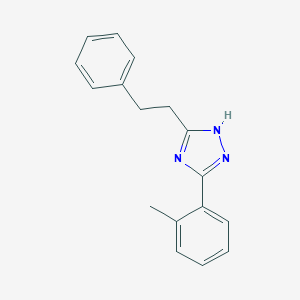

![N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248907.png)
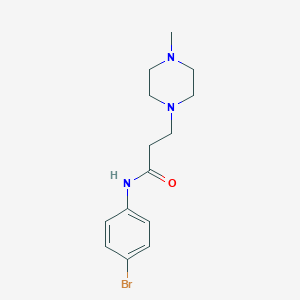
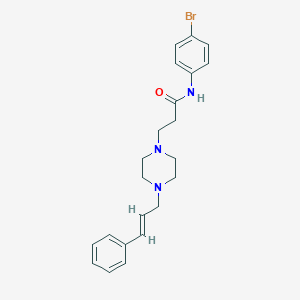
![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)
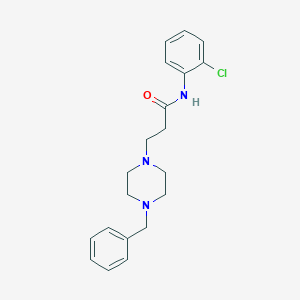
![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
